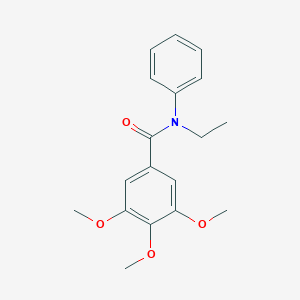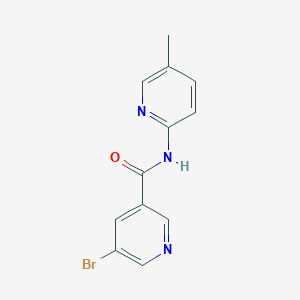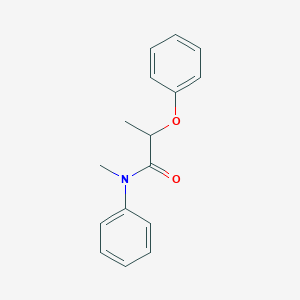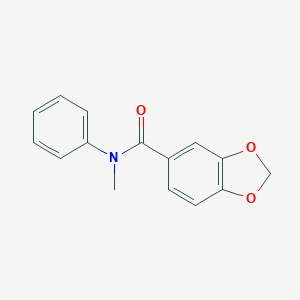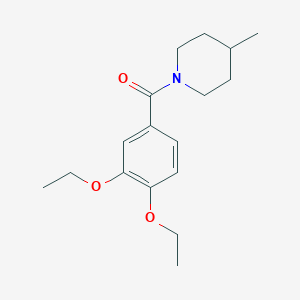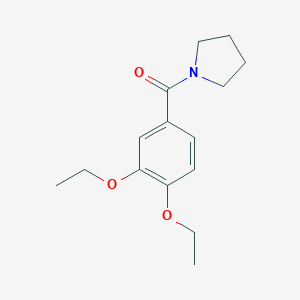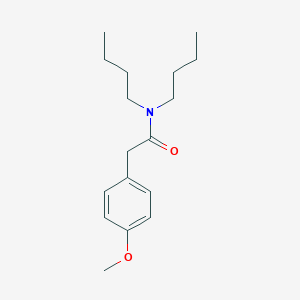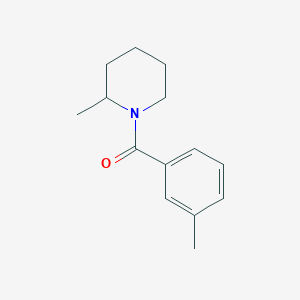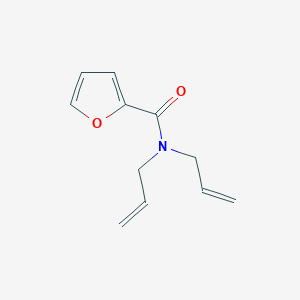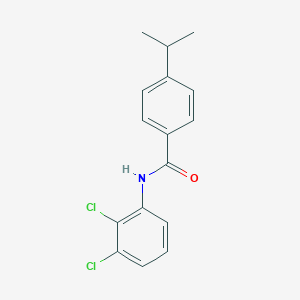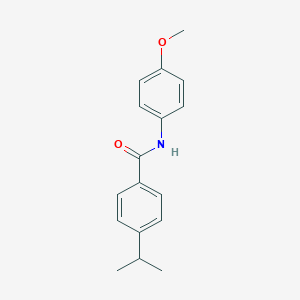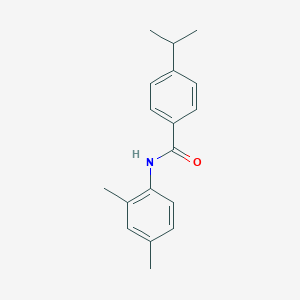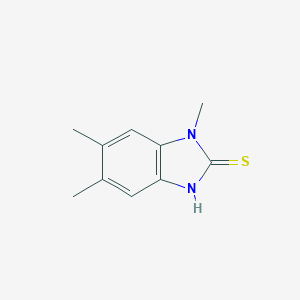
2H-Benzimidazole-2-thione,1,3-dihydro-1,5,6-trimethyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Benzimidazole-2-thione,1,3-dihydro-1,5,6-trimethyl-(9CI) is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
The synthesis of 2H-Benzimidazole-2-thione,1,3-dihydro-1,5,6-trimethyl-(9CI) typically involves the condensation of o-phenylenediamine with carbon disulfide in an alkaline alcoholic solution . This reaction forms the benzimidazole ring, which is then further modified to introduce the hydrosulfide group. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2H-Benzimidazole-2-thione,1,3-dihydro-1,5,6-trimethyl-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the hydrosulfide group to a thiol or further to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrosulfide group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.
Applications De Recherche Scientifique
2H-Benzimidazole-2-thione,1,3-dihydro-1,5,6-trimethyl-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Its derivatives are being explored for their anticancer and antiviral properties.
Mécanisme D'action
The mechanism of action of 2H-Benzimidazole-2-thione,1,3-dihydro-1,5,6-trimethyl-(9CI) involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction disrupts the normal function of the enzymes, leading to the desired therapeutic effects. The molecular pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, and interference with metabolic processes .
Comparaison Avec Des Composés Similaires
2H-Benzimidazole-2-thione,1,3-dihydro-1,5,6-trimethyl-(9CI) can be compared with other benzimidazole derivatives, such as:
1,5,6-dimethyl-1H-benzimidazol-2-yl hydrosulfide: Similar in structure but with different methylation patterns, leading to variations in biological activity.
1,5,6-trimethyl-1H-benzimidazol-2-yl methanol: Contains a methanol group instead of a hydrosulfide group, resulting in different chemical reactivity and applications.
1,5,6-trimethyl-1H-benzimidazol-2-yl hydrazone: Features a hydrazone group, which imparts distinct pharmacological properties.
Propriétés
Formule moléculaire |
C10H12N2S |
|---|---|
Poids moléculaire |
192.28 g/mol |
Nom IUPAC |
3,5,6-trimethyl-1H-benzimidazole-2-thione |
InChI |
InChI=1S/C10H12N2S/c1-6-4-8-9(5-7(6)2)12(3)10(13)11-8/h4-5H,1-3H3,(H,11,13) |
Clé InChI |
DNULZXZYKXNBKC-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C(=S)N2)C |
SMILES canonique |
CC1=CC2=C(C=C1C)N(C(=S)N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


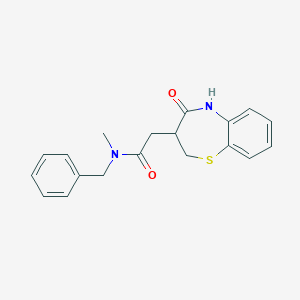
![methyl {[1-(methylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetate](/img/structure/B263769.png)
